1,3,8-Triazaspiro[4.5]decane-2,4-dione, 8-acetyl-3-dodecyl-7,7,9,9-tetramethyl-
Description
The compound 1,3,8-Triazaspiro[4.5]decane-2,4-dione, 8-acetyl-3-dodecyl-7,7,9,9-tetramethyl- (hereafter referred to as the target compound) is a structurally complex spirocyclic derivative. Its core structure features a spiro[4.5]decane scaffold with three nitrogen atoms, two ketone groups, and multiple substituents: an acetyl group at position 8, a dodecyl chain at position 3, and tetramethyl groups at positions 7,7,9,7.
The compound is part of a broader class of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives, which have been explored for diverse applications, including hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) inhibition, myelostimulation, and antibacterial activity .
Properties
CAS No. |
82537-67-5 |
|---|---|
Molecular Formula |
C25H45N3O3 |
Molecular Weight |
435.6 g/mol |
IUPAC Name |
8-acetyl-3-dodecyl-7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C25H45N3O3/c1-7-8-9-10-11-12-13-14-15-16-17-27-21(30)25(26-22(27)31)18-23(3,4)28(20(2)29)24(5,6)19-25/h7-19H2,1-6H3,(H,26,31) |
InChI Key |
RAZWNFJQEZAVOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN1C(=O)C2(CC(N(C(C2)(C)C)C(=O)C)(C)C)NC1=O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives typically involves constructing the spirocyclic ring system through reactions of nitrogen-containing precursors such as urea, ammonium salts, and oxalate esters, followed by functional group modifications to introduce alkyl, acetyl, and methyl substituents.
Detailed Multi-Step Synthesis (Based on CN110818712A Patent)
A robust and industrially viable method for synthesizing the closely related 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is outlined below, which can be adapted for the acetyl, dodecyl, and tetramethyl substituted analog:
Step 1: Primary Reaction - Formation of the Spiro Core
- Reactants: Urea, diethyl oxalate, ammonium carbonate, and sodium metal.
- Conditions: Anhydrous methanol as solvent under reflux; sodium is added to methanol at 25-30 °C, followed by sequential addition of urea and diethyl oxalate, then ammonium carbonate.
- Outcome: Formation of a primary intermediate product containing the spirocyclic framework.
Step 2: Secondary Reaction - Acid Treatment
- Reactants: The primary product is mixed with concentrated hydrochloric acid.
- Purpose: To protonate and modify the intermediate, facilitating ring closure and stabilization.
Step 3: Intermediate Reaction - Functionalization
- Reactants: The secondary product is reacted with 2-(ethylamino)acetaldehyde and potassium ferricyanide.
- Conditions: Stirring at room temperature for 24 hours.
- Outcome: Introduction of functional groups and oxidation steps to finalize the triazaspiro structure.
Step 4: Concentration and Purification
- The reaction mixture is concentrated by rotary evaporation in two stages (to 1/10 and then 1/3 of the original volume).
- Precipitates formed are collected by filtration, washed with deionized water, and dried under reduced pressure.
- The final product has a high purity (~99.75%) and yield (~92%).
Adaptation for 8-Acetyl-3-Dodecyl-7,7,9,9-Tetramethyl Derivative
While the above method describes the synthesis of the 1-methyl derivative, the introduction of the acetyl, dodecyl, and tetramethyl groups requires additional alkylation and acylation steps:
- Alkylation: Introduction of the dodecyl group at position 3 can be achieved via nucleophilic substitution or reductive alkylation using dodecyl halides or aldehydes.
- Acetylation: The acetyl group at position 8 is typically introduced by acetyl chloride or acetic anhydride under controlled conditions.
- Tetramethyl Substitution: The 7,7,9,9-tetramethyl substitutions are introduced via methylation reactions, often using methyl iodide or dimethyl sulfate, targeting the appropriate carbon atoms in the spiro ring system.
These functionalization steps are generally carried out after the core spirocyclic structure is formed, using standard organic synthesis techniques such as Friedel-Crafts acylation, alkylation, or catalytic methylation.
Comparative Analysis of Preparation Routes
| Preparation Aspect | CN110818712A Method (Chinese Patent) | US4097587A Method (US Patent) | Other Literature Methods |
|---|---|---|---|
| Core Spirocyclic Formation | Multi-step: urea, diethyl oxalate, ammonium carbonate, sodium | Piperidine derivatives with tetra-substitution, alkylation | One-step with 4-oxopiperidinone, ammonium carbonate, NaCN |
| Functional Group Introduction | Post-core reaction with 2-(ethylamino)acetaldehyde, oxidation | Alkyl or allyl substituents introduced on piperidine ring | Direct synthesis but involves hazardous reagents |
| Yield | ~92% | Not specified, but efficient for polymer stabilizers | Up to 80%, but safety concerns due to sodium cyanide |
| Purity | ~99.75% | High purity for polymer applications | Moderate purity |
| Safety and Industrial Viability | Safe, cost-effective, scalable | Suitable for polymer stabilizer production | Hazardous reagents limit industrial use |
Research Findings and Notes
- The CN110818712A patent provides a comprehensive, scalable synthesis with detailed molar ratios and reaction conditions, emphasizing safety and high yield, suitable for industrial production.
- The US4097587A patent focuses on derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione with tetra-substitutions and their use as polymer stabilizers, detailing synthetic routes for alkyl and allyl substituted compounds, which inform functionalization strategies.
- Alternative literature methods, such as those involving sodium cyanide, offer moderate yields but pose significant safety risks and are less suitable for scale-up.
- Functionalization steps must be carefully controlled to achieve the desired substitution pattern without degrading the spirocyclic core.
Data Table: Key Reaction Parameters for CN110818712A Synthesis
| Step | Reagents | Molar Ratio (approx.) | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Primary Reaction | Urea, diethyl oxalate, ammonium carbonate, sodium | 1 (diethyl oxalate):1.1-1.3 (urea):0.5-1 (ammonium carbonate):2 (sodium) | Reflux in anhydrous methanol, 25-30 °C | - | - |
| Secondary Reaction | Concentrated hydrochloric acid | 2-4 (relative to diethyl oxalate) | Room temperature | - | - |
| Intermediate Reaction | 2-(ethylamino)acetaldehyde, potassium ferricyanide | 1.5-2 : 0.05-0.10 | Stir at room temperature, 24 h | - | - |
| Purification | Concentration and filtration | - | Rotary evaporation, washing, drying | 91.95 | 99.75 |
Chemical Reactions Analysis
Types of Reactions
8-acetyl-3-dodecyl-7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are tailored to the specific reaction being performed .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
8-acetyl-3-dodecyl-7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-acetyl-3-dodecyl-7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Comparison with Structural Analogs
HIF Prolyl Hydroxylase (PHD) Inhibitors
- Parent Compound (11) : The unmodified 1,3,8-triazaspiro[4.5]decane-2,4-dione (compound 11 ) was synthesized via Bucherer–Berg and Ullmann coupling reactions . It demonstrated potent inhibition of truncated PHD2 (tPHD2) with an IC₅₀ of 0.3 µM. Crystal structures revealed Mn(II) coordination at the active site, critical for Fe(II)-dependent PHD activity .
- Pyridine and Imidazole Derivatives (12–16): Modifications at the 2-position of the pyridine ring significantly altered activity. For example: 14 (N-methyl imidazole) and 15 (imidazole) maintained or improved inhibition (IC₅₀ = 0.2–0.4 µM) compared to 11, while 12 (thiophene) and 13 (phenol) were inactive .
Pan-PHD Inhibitors : Vachal et al. (2012) reported derivatives with pan-inhibition of PHD1-3, critical for treating anemia by stabilizing HIF-α . The target compound’s dodecyl chain may enhance lipophilicity, improving blood-brain barrier penetration compared to shorter alkyl chains .
Antibacterial Agents
- 7,7,9,9-Tetramethyl Derivative (CAS 15871-54-2) : This analog, lacking acetyl and dodecyl groups, functions as a biocidal N-halamine. When chlorinated, it achieves >4.9 log reduction of S. aureus and E. coli within 5 minutes . Its tetramethyl groups stabilize the spirocyclic structure, enabling rechargeable chlorination (60% capacity retention after 4 cycles) .
- Target Compound : The acetyl and dodecyl substituents may reduce chlorination efficiency but enhance membrane penetration in Gram-negative bacteria due to increased hydrophobicity.
WASp-Targeting Agents
- WASp-targeting SMC #13 : A derivative with indenyl and isobutyl groups selectively degrades WASp, inhibiting malignant hematopoietic cell proliferation . The target compound’s dodecyl chain could similarly enhance hydrophobic interactions with protein targets but may reduce selectivity due to steric bulk.
Physicochemical Properties
- The target compound’s dodecyl chain significantly increases LogP, favoring lipid membrane interaction but complicating aqueous formulation.
Q & A
Q. How can researchers design analogs with improved metabolic stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
